2-(Oxetan-3-ylidene)acetonitrile
Description
Significance as a Key Intermediate in Organic Synthesis
The reactivity of 2-(Oxetan-3-ylidene)acetonitrile makes it a versatile intermediate in organic synthesis. The strained oxetane (B1205548) ring is susceptible to ring-opening reactions, providing a pathway to more complex, functionalized molecules. beilstein-journals.org Furthermore, the α,β-unsaturated nitrile system is a classic Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
The synthesis of this compound itself is an area of active research, with methods being developed to improve efficiency and yield. One common approach involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a phosphonate-containing acetonitrile (B52724) reagent. chemrxiv.org The development of practical and scalable syntheses of this key intermediate is crucial for its widespread application in both academic and industrial research.
Strategic Importance of Oxetane Motifs in Drug Discovery and Development
The inclusion of oxetane rings in drug candidates has become an increasingly popular strategy in medicinal chemistry. This is due to the unique set of properties that this small, heterocyclic motif imparts to a molecule.
The oxetane ring possesses several attributes that are highly desirable in drug design. chemrxiv.org These include:
High Polarity: The presence of the oxygen atom in the four-membered ring increases the polarity of the molecule. This can lead to improved aqueous solubility, a critical property for drug absorption and distribution in the body.
Three-dimensionality: Unlike flat aromatic rings, the oxetane ring has a distinct three-dimensional shape. Incorporating such a non-planar group can lead to better binding affinity and selectivity for a biological target by allowing for more specific interactions within the binding pocket.
These properties have led to the use of oxetanes as bioisosteres for other common functional groups in drug molecules, such as gem-dimethyl groups and carbonyls.
The ylidene and acetonitrile groups in this compound are not merely passive substituents; they actively participate in the electronic structure of the molecule through conjugation. The double bond of the ylidene group is in conjugation with the triple bond of the nitrile group, creating an extended π-system. numberanalytics.com
This conjugation has several important consequences:
Electron Delocalization: The π-electrons are delocalized over the C=C-C≡N system, which stabilizes the molecule. masterorganicchemistry.com
Electrophilicity: The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This is a key feature of α,β-unsaturated nitriles. nih.govumich.edu
Spectroscopic Properties: The extended conjugation influences the molecule's absorption of ultraviolet and visible light, which can be studied using spectroscopic techniques. researchgate.net
The interplay between the strained oxetane ring and the reactive conjugated system makes this compound a fascinating and highly useful molecule in the field of chemical synthesis and drug discovery. Its continued study is likely to lead to the development of new and innovative chemical transformations and the discovery of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxetan-3-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-2-1-5-3-7-4-5/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHBLMKLTZNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693524 | |
| Record name | (Oxetan-3-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123787-67-6 | |
| Record name | (Oxetan-3-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-OXETANYLIDENE)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Oxetan 3 Ylidene Acetonitrile and Its Derivatives
Established Synthetic Pathways to 2-(Oxetan-3-ylidene)acetonitrile
The creation of the exocyclic double bond in this compound is most effectively achieved through olefination reactions starting from a key precursor, oxetan-3-one. Alternative strategies focus on the initial construction of the oxetane (B1205548) ring system.
Wittig-Type and Horner-Wadsworth-Emmons Olefination Strategies from Oxetan-3-one Precursors
The Horner-Wadsworth-Emmons (HWE) reaction is a principal and widely employed method for the synthesis of this compound and its derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with a ketone, in this case, oxetan-3-one. wikipedia.orgchemrxiv.org The phosphonate reagent typically used for introducing the cyanomethylene group is diethyl phosphonoacetonitrile.
The reaction begins with the deprotonation of the phosphonate using a suitable base, such as sodium hydride or potassium tert-butoxide, to generate a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting intermediate subsequently eliminates a dialkylphosphate salt (which is easily removed by aqueous workup) to form the desired alkene product, this compound. organic-chemistry.orgclockss.org A significant advantage of the HWE reaction is its high stereoselectivity, generally favoring the formation of the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org This methodology has proven to be robust and is applicable on a large scale for the synthesis of various functionalized oxetanes. chemrxiv.org
While the HWE reaction is more common due to the higher nucleophilicity of phosphonate carbanions and the simpler purification, the classic Wittig reaction, using a phosphonium (B103445) ylide like cyanomethylenetriphenylphosphorane, is also a viable pathway. youtube.comub.edu The Wittig reaction mechanism involves the formation of an oxaphosphetane intermediate which then decomposes to the alkene and triphenylphosphine (B44618) oxide. youtube.com
Ring-Opening Reactions Followed by Nucleophilic Substitution
The synthesis of the oxetane core, a necessary precursor to this compound, can be accomplished through pathways involving ring-opening reactions. This strategy does not directly form the final product but rather assembles the foundational four-membered ring. A common approach involves the ring-opening of a three-membered ring, such as an epoxide, which possesses sufficient ring strain to make the reaction thermodynamically favorable. beilstein-journals.orgnih.gov
For instance, an appropriately substituted epoxide can undergo ring-opening to generate a 1,3-diol derivative. This diol can then be induced to cyclize via an intramolecular Williamson etherification, a C-O bond-forming reaction, to yield the oxetane ring. beilstein-journals.orgnih.gov This particular cyclization strategy has been successfully demonstrated on a kilogram scale for producing key oxetane intermediates, highlighting its industrial viability. beilstein-journals.orgnih.gov Once the oxetane ring, specifically oxetan-3-one, is synthesized, it serves as the starting material for the olefination reactions described previously. acs.org
Asymmetric Synthesis of Chiral Oxetane Derivatives
The demand for enantiomerically pure compounds in drug discovery has driven the development of asymmetric methods to synthesize chiral oxetane derivatives. These strategies primarily focus on the enantioselective functionalization of a prochiral oxetan-3-one substrate.
Enantioselective Alkylation Methodologies for Substituted Oxetan-3-ones
A highly effective method for the asymmetric synthesis of 2-substituted oxetan-3-ones involves the use of chiral auxiliaries, specifically (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). acs.org This strategy begins with the formation of a SAMP or RAMP hydrazone from oxetan-3-one. acs.org
Deprotonation of this chiral hydrazone with a strong base like tert-butyllithium (B1211817) (tBuLi) creates a chiral azaenolate. acs.org This intermediate can then be trapped by various electrophiles, such as alkyl, allyl, or benzyl (B1604629) halides, to introduce a substituent at the C2 position of the oxetane ring. The reaction proceeds with good yields and diastereoselectivity. Subsequent hydrolysis of the resulting hydrazone, typically using oxalic acid or ozone, removes the chiral auxiliary to furnish the desired 2-substituted oxetan-3-one with good to high enantiomeric excess (ee), reaching up to 84%. acs.org
| Entry | Electrophile (RX) | Yield of Alkylated Hydrazone (%) | Yield of Oxetan-3-one (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | BnBr | 73 | 79 | 74 |
| 2 | BrCH₂CH=CHPh | 57 | 77 | 84 |
| 3 | CH₃(CH₂)₇I | 60 | 85 | 83 |
| 4 | ICH₂CH₂CH₂OTBS | 68 | 60 | 84 |
Preparation of Chiral 2,2- and 2,4-Disubstituted Oxetan-3-ones
The SAMP/RAMP hydrazone methodology can be extended to prepare more complex chiral oxetanes. Chiral 2,2-disubstituted oxetan-3-ones can be synthesized with high enantiomeric purity (up to 90% ee) by performing a one-pot sequential metalation and alkylation protocol on the hydrazone intermediate. acs.org
Furthermore, chiral 2,4-disubstituted oxetan-3-ones are accessible through this chemistry. By inducing a thermal isomerization of the hydrazone configuration, it is possible to control the stereochemistry at the C4 position in addition to the C2 position. acs.org An alternative stereocontrolled route to 2,4-disubstituted oxetanes starts from 1,3-diols. acs.org By selectively manipulating the hydroxyl groups and inducing cyclization with inversion of stereochemistry, specific diastereomers of the disubstituted oxetane can be obtained. acs.org
Optimization of Synthetic Protocols for Scalability in Oxetane Production
Transitioning the synthesis of oxetanes from laboratory-scale to industrial production presents several challenges, primarily related to the cost of starting materials and the sensitivity of the oxetane ring to harsh reaction conditions. researchgate.net Significant research has focused on developing scalable and robust synthetic protocols.
The intramolecular Williamson etherification for constructing the oxetane ring from 1,3-diols has been successfully scaled to the kilogram level, demonstrating its industrial feasibility. beilstein-journals.orgnih.gov For the functionalization of the pre-formed oxetane ring, methods like the Horner-Wadsworth-Emmons reaction have been optimized for use on a hundred-gram scale. chemrxiv.org The development of mild and selective reaction conditions is critical to avoid undesired ring-opening of the strained four-membered ring. chemrxiv.orgresearchgate.net For example, the hydrolysis of nitrile and ester functionalities on the oxetane scaffold has been optimized using basic conditions, which proved to be an efficient and scalable method that avoids the ring-opening side reactions often observed with acidic mediators. chemrxiv.org These advancements are crucial for making this compound and its derivatives readily available for broader applications. ethz.ch
Reactivity Profiles and Mechanistic Investigations of 2 Oxetan 3 Ylidene Acetonitrile
Oxetane (B1205548) Ring Reactivity
The reactivity of the oxetane ring in 2-(oxetan-3-ylidene)acetonitrile is largely dictated by its inherent ring strain, which makes it susceptible to a variety of ring-opening reactions.
Ring-Opening Reactions Under Acidic, Basic, and Lewis Acid-Catalyzed Conditions
The four-membered oxetane ring can be opened under acidic, basic, or Lewis acid-catalyzed conditions. magtech.com.cn Under acidic conditions, protonation of the oxetane oxygen activates the ring, making it susceptible to nucleophilic attack. epa.gov Lewis acids can also coordinate to the oxygen atom, facilitating ring-opening. illinois.eduyoutube.com Strong nucleophiles are required to open the oxetane ring under basic conditions due to the lower ring strain compared to three-membered rings like epoxides. youtube.com
The regioselectivity of these ring-opening reactions is influenced by both steric and electronic effects. magtech.com.cn In the presence of strong nucleophiles, the attack typically occurs at the less sterically hindered carbon adjacent to the oxygen. magtech.com.cn Conversely, under acidic conditions with weaker nucleophiles, the attack may favor the more substituted carbon that can better stabilize a partial positive charge. magtech.com.cnepa.gov
A study on optically pure 2-aryl-3,3-dimethyloxetanes demonstrated that ring-opening under strongly protic or Lewis acid conditions occurred at the benzylic position. epa.gov Hydrolysis or alcoholysis catalyzed by sulfuric acid resulted in partial inversion of configuration, with the degree of inversion being dependent on the acid concentration. epa.gov
Role of Ring Strain in Enhancing Reactivity in Cycloaddition and Nucleophilic Substitution
The significant ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, is a primary driver of its reactivity. beilstein-journals.orgnih.gov This strain is comparable to that of an oxirane (27.3 kcal/mol) and considerably higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgnih.gov This inherent strain facilitates reactions that lead to the opening of the four-membered ring, as this relieves the strain.
The high reactivity of 2-alkylideneoxetanes, a class of compounds to which this compound belongs, is attributed to the ring strain that activates the exocyclic double bond. beilstein-journals.orgnih.gov This makes them valuable intermediates that readily undergo various transformations, including ring-opening reactions with nucleophiles and cycloadditions. beilstein-journals.orgnih.gov The strain in the small ring facilitates not only ring-opening with nucleophiles but also rearrangements and ring expansions. acs.org
Ylidene and Nitrile Group Reactivity
The ylidene and nitrile groups of this compound introduce additional reactive sites into the molecule.
Participation in Nucleophilic Substitution Reactions of the Nitrile Group
The nitrile group is strongly polarized, rendering the carbon atom electrophilic. openstax.orglibretexts.org This allows for nucleophilic attack at the carbon atom of the C≡N triple bond. chemistrysteps.com Common nucleophilic additions to nitriles include reactions with organometallic reagents like Grignard and organolithium reagents, which lead to the formation of ketones after hydrolysis. chemistrysteps.comlibretexts.org
The nitrile group can also be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. openstax.orgchemistrysteps.com Furthermore, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org
Cycloaddition Reactions, Including [2+2] and [4+2] as a Dienophile
The exocyclic double bond in this compound can participate in cycloaddition reactions. While specific examples for this exact compound are not detailed in the provided search results, the general reactivity of similar structures suggests its potential to act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) and to undergo [2+2] cycloadditions. youtube.com The electron-withdrawing nature of the nitrile group would activate the double bond for reactions with electron-rich dienes.
The general principles of cycloaddition reactions, governed by frontier molecular orbital (FMO) theory, would apply. youtube.com For instance, in a [4+2] cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in this case, this compound) would be crucial.
Chemical Stability and Tolerance of the Oxetane Moiety Towards Diverse Reaction Conditions
Despite the inherent ring strain, the oxetane moiety can exhibit considerable stability under a range of reaction conditions, making it a valuable functional group in medicinal chemistry. chemrxiv.orgdigitellinc.com Oxetanes are generally more metabolically stable than gem-dimethyl and carbonyl groups, for which they can serve as isosteres. beilstein-journals.orgacs.org
A comprehensive study on the chemical stability of the oxetane core demonstrated its tolerance to over 30 common organic transformations. chemrxiv.org These include oxidations, reductions, alkylations, acylations, and various C-C bond-forming reactions. chemrxiv.org This stability allows for the functionalization of other parts of a molecule containing an oxetane ring without necessarily leading to its cleavage. However, the propensity for ring-opening remains a factor to consider, particularly under strongly acidic or nucleophilic conditions. digitellinc.com
Table of Reaction Conditions and Outcomes for Oxetane Ring Opening
| Reagent/Condition | Type of Reaction | Expected Outcome |
| Strong Protic Acids (e.g., H₂SO₄) | Acid-Catalyzed Ring Opening | Formation of a diol or ether, depending on the solvent. epa.gov |
| Lewis Acids (e.g., BF₃·OEt₂) | Lewis Acid-Catalyzed Ring Opening | Facilitates attack by nucleophiles. epa.govillinois.edu |
| Strong Nucleophiles (e.g., Organolithiums) | Nucleophilic Ring Opening | Attack at the less substituted carbon. magtech.com.cnyoutube.com |
| Weak Nucleophiles | Ring Opening (Acid-Catalyzed) | Attack may favor the more substituted carbon. magtech.com.cn |
Investigations of Reaction Mechanisms, Including Formation of Reactive Intermediates
The reactivity of this compound is governed by the interplay of its key functional groups: the strained oxetane ring, the electron-withdrawing nitrile group, and the exocyclic carbon-carbon double bond. The inherent ring strain of the oxetane, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions, which can serve as a driving force in various transformations. beilstein-journals.org Mechanistic investigations have primarily focused on reactions that leverage this strain, particularly through the formation of radical intermediates.
A notable example is found in studies related to visible-light photocatalysis, where precursors to this compound, such as oximes derived from oxetan-3-one, have been used in complex multi-component reactions. acs.org These studies provide significant insight into the potential reactive pathways of the oxetane moiety under single-electron transfer (SET) conditions.
Formation of Carbon-Centered Radicals via Ring Opening
Detailed mechanistic studies of a gold-photocatalyzed three-component Fukuyama indole (B1671886) synthesis have demonstrated the formation of reactive intermediates originating from an oxetan-3-one derivative. acs.org In this process, a photoexcited gold catalyst initiates a single-electron transfer to an O-acyl oxime of oxetan-3-one. This transfer induces the cleavage of the N-O bond, generating an iminyl radical intermediate.
Driven by the significant release of ring strain, this initial radical species rapidly undergoes fragmentation. The C-C bond of the oxetane ring cleaves, leading to the formation of a more stable carbon-centered radical. This key reactive intermediate can then participate in subsequent bond-forming events. For instance, in the context of the Fukuyama indole synthesis, this carbon-centered radical adds to an aryl isocyanide to form an imidoyl radical, which then proceeds through a cascade of cyclization and rearomatization steps to yield the final indole product. acs.org The high efficiency of this reaction, which successfully produced an ether-containing indole in 89% yield, underscores the viability of this ring-opening radical cascade. acs.org
The proposed catalytic cycle highlights the critical role of the oxetane moiety in generating valuable radical intermediates.
Proposed Mechanistic Pathway via Radical Intermediates
| Step | Description | Intermediate Formed |
| 1. Photoexcitation | A photocatalyst (e.g., Gold Nanocluster) is excited by visible light. | Excited Photocatalyst [Au]* |
| 2. Single-Electron Transfer (SET) | The excited photocatalyst transfers an electron to the oxime derived from oxetan-3-one. | Iminyl Radical (I-1) |
| 3. Ring-Opening Fragmentation | Release of ring strain drives the cleavage of the oxetane C-C bond. | Carbon-Centered Radical (I-2) |
| 4. Radical Addition | The carbon-centered radical adds to a third component, such as an aryl isocyanide. | Imidoyl Radical (I-3) |
| 5. Cyclization & Further Steps | The imidoyl radical undergoes subsequent cyclization and reaction steps to form the final product. | Final Product |
This table is based on the proposed mechanism for a three-component reaction involving an oxime derived from oxetan-3-one. acs.org
While this specific study was performed on a derivative of oxetan-3-one, the fundamental reactivity—the facile, strain-releasing fragmentation to form a carbon-centered radical—is a key insight into the potential reaction mechanisms available to this compound itself under similar radical conditions. The presence of the conjugated nitrile group in this compound would likely influence the stability and subsequent reactivity of any radical intermediates formed.
Derivatization Chemistry and Functional Group Interconversions of 2 Oxetan 3 Ylidene Acetonitrile Analogs
Synthesis of Variously Substituted Oxetane (B1205548) Analogues
The modification of the oxetane ring is a key strategy for modulating the physicochemical properties and biological profiles of 2-(oxetan-3-ylidene)acetonitrile derivatives. This section details methods for introducing various substituents onto the oxetane core.
Introduction of Ester, Amide, Sulfone, and Phosphonate (B1237965) Substituents
The synthesis of oxetane analogues bearing ester, amide, sulfone, and phosphonate functionalities often begins with the versatile starting material, oxetan-3-one. scispace.com For instance, the Wittig reaction or its modifications can be employed to introduce an ester-containing side chain. The reaction of oxetan-3-one with a stabilized phosphorane, such as a phosphonate ylide, can yield α,β-unsaturated esters like methyl 2-(oxetan-3-ylidene)acetate. sigmaaldrich.comsigmaaldrich.com These esters can then be converted to the corresponding amides through aminolysis.
The introduction of sulfone and phosphonate groups can be achieved through various synthetic routes. For example, nucleophilic substitution reactions on a suitably functionalized oxetane precursor can install these moieties. While direct methods for the introduction of sulfone and phosphonate groups onto the this compound scaffold are less commonly reported, the general principles of functional group interconversion in organic synthesis are applicable. fiveable.meorganic-chemistry.orgorganic-chemistry.org
A general approach to functionalized oxetanes involves the reaction of propargylic alcohols. scispace.com Gold-catalyzed reactions of these alcohols can lead to the formation of oxetan-3-ones, which are key intermediates for further derivatization. scispace.com
Table 1: Examples of Substituted Oxetane Analogs and Synthetic Precursors
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 1123787-67-6 | C5H5NO | Parent compound of interest. uni.lubldpharm.comepa.gov |
| Methyl 2-(oxetan-3-ylidene)acetate | 1105665-34-6 | C6H8O3 | A key intermediate for the synthesis of other derivatives. sigmaaldrich.comsigmaaldrich.com |
| Oxetan-3-one | Not specified | C3H4O | A versatile precursor for synthesizing a variety of substituted oxetanes. scispace.com |
Note: This table is not exhaustive and serves to provide examples of relevant compounds.
Preparation of 3,3-Disubstituted Oxetanes
The synthesis of 3,3-disubstituted oxetanes introduces a higher degree of three-dimensionality and steric complexity, which can be crucial for optimizing interactions with biological targets. One common strategy involves the [2+2] cycloaddition of a ketone with an alkene, known as the Paternò–Büchi reaction, although this can sometimes result in low yields due to competing side reactions. beilstein-journals.org
A more versatile approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, a copper-catalyzed four-component reaction of a 1,2-amino alcohol, 3-oxetanone (B52913), formaldehyde, and an alkyne has been developed to synthesize 3-oxetanone-derived spirooxazolidines. mdpi.com This method demonstrates the potential for creating complex spirocyclic systems centered on the oxetane ring.
Furthermore, the reaction of 3-oxetanone with various nucleophiles can lead to the formation of 3-substituted-3-hydroxyoxetanes, which can then undergo further transformations to introduce a second substituent at the 3-position.
Cross-Coupling and Coupling Reactions for Expanded Molecular Diversity
Cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, thereby enabling the rapid expansion of molecular diversity from a common intermediate.
Palladium-Catalyzed Transformations (e.g., Sonogashira, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of complex organic molecules. nih.govresearchgate.netnih.govresearchgate.netru.nl While specific examples directly on the this compound core are not extensively documented, the principles can be applied to its derivatives. For instance, if a haloaryl group is incorporated into the oxetane scaffold, Sonogashira coupling with terminal alkynes or Buchwald-Hartwig amination with various amines can be employed to introduce further diversity.
The success of these transformations often depends on the choice of the palladium catalyst, ligands, and reaction conditions. For example, palladium(II) acetate (B1210297) is a common precursor for generating the active Pd(0) catalyst in situ.
Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,2,3-triazoles. rsc.org This reaction is particularly valuable for linking different molecular fragments. If an alkyne or azide functionality is introduced into an analog of this compound, CuAAC provides a straightforward method for conjugation with other molecules, such as biomolecules or fluorescent tags.
A copper-catalyzed three-component reaction of alkenes, acetonitrile (B52724), and sodium azide can produce γ-azido alkyl nitriles, which are versatile intermediates for further transformations. researchgate.net
Aza-Michael Addition Reactions with Nitrogen Heterocycles
The α,β-unsaturated nitrile moiety in this compound and its analogs is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. researchgate.net The aza-Michael addition, specifically with nitrogen heterocyles, is a powerful method for introducing diverse heterocyclic scaffolds, which are prevalent in many biologically active compounds. mdpi.comnih.govmdpi.comrsc.org
The reaction typically proceeds under basic conditions, often using a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). A variety of nitrogen heterocycles, including pyrazoles, imidazoles, and triazoles, can be successfully added to α,β-unsaturated oxetane derivatives. For example, the aza-Michael addition of various pyrazoles to methyl 2-(oxetan-3-ylidene)acetate has been reported to proceed in good yields. mdpi.com
Table 2: Examples of Aza-Michael Addition Reactions with Oxetane Analogs
| Michael Acceptor | Nitrogen Heterocycle | Product Type | Reference |
| Methyl 2-(oxetan-3-ylidene)acetate | Pyrazole | 3-(Pyrazol-1-yl)oxetane derivative | mdpi.com |
| Methyl 2-(oxetan-3-ylidene)acetate | Imidazole | 3-(Imidazol-1-yl)oxetane derivative | mdpi.com |
| This compound | Various amines | γ-Amino nitrile compounds | researchgate.net |
Note: This table illustrates the types of transformations possible and is not an exhaustive list of all reported reactions.
The development of these derivatization strategies highlights the versatility of the this compound scaffold. By employing a combination of functional group interconversions, cross-coupling reactions, and conjugate additions, a vast chemical space can be explored, leading to the discovery of novel compounds with potentially valuable applications.
Generation and Trapping of Oxetane Carbocations for Diversification
The generation of carbocation intermediates from oxetane-containing precursors provides a powerful strategy for the synthesis of diverse, 3,3-disubstituted oxetane scaffolds. This approach typically involves the activation of a tertiary alcohol at the 3-position of the oxetane ring, leading to the formation of a transient, high-energy carbocation that can be subsequently trapped by a variety of nucleophiles. While direct derivatization of this compound via this method is not extensively documented, the principles established with analogous 3-aryl-3-hydroxyoxetanes offer a clear blueprint for the potential diversification of related structures containing a cyanomethyl or a substituted cyanomethyl group at the 3-position.
The general strategy hinges on the generation of an oxetane carbocation from a suitable precursor, such as a 3-aryl-3-hydroxyoxetane. This intermediate can then be intercepted by a range of nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds at the C3 position of the oxetane ring.
Lewis Acid-Catalyzed Generation and Trapping
Lewis acids have been effectively employed to promote the formation of oxetane carbocations from 3-aryl-3-hydroxyoxetanes. A dual catalytic system, for instance using LiNTf2 as the Lewis acid and NBu4PF6 as an activator, has proven effective. chimia.ch This system facilitates the dehydration of the tertiary alcohol to form the carbocation, which is then trapped by nucleophiles.
One of the prominent applications of this methodology is in Friedel-Crafts-type reactions, where electron-rich aromatic and heteroaromatic compounds serve as nucleophiles. This reaction leads to the formation of 3,3-diaryloxetanes, which are considered valuable bioisosteres of diarylmethanes and benzophenones. chimia.ch
The scope of nucleophiles extends beyond arenes. Thiols have also been successfully utilized to trap the oxetane carbocation, affording 3-aryl-3-(thio)oxetanes. chimia.ch This transformation provides access to novel sulfur-containing oxetane derivatives.
Table 1: Lewis Acid-Catalyzed Trapping of Oxetane Carbocations with Arenes and Thiols
| Entry | Oxetane Precursor | Nucleophile | Product | Reference |
| 1 | 3-Aryl-3-hydroxyoxetane | Phenol | 3-Aryl-3-(hydroxyphenyl)oxetane | chimia.ch |
| 2 | 3-Aryl-3-hydroxyoxetane | Anisole | 3-Aryl-3-(methoxyphenyl)oxetane | chimia.ch |
| 3 | 3-Aryl-3-hydroxyoxetane | Furan (B31954) | 3-Aryl-3-(furyl)oxetane | chimia.ch |
| 4 | 3-Aryl-3-hydroxyoxetane | Thiophenol | 3-Aryl-3-(phenylthio)oxetane | chimia.ch |
This table presents examples from analogous systems, as direct derivatization of this compound analogs via this specific method is not widely reported.
Brønsted Acid-Catalyzed Reactions
Brønsted acids can also catalyze the formation of oxetane carbocations, leading to different reaction pathways depending on the nucleophile. For instance, in the presence of a Brønsted acid, 3-aryloxetan-3-ols can react with 1,2-diols in an annulation reaction to form 1,4-dioxanes. chimia.ch This process involves the initial formation of the oxetane carbocation, which is trapped by one of the hydroxyl groups of the diol. Subsequent intramolecular ring-opening of the oxetane by the second hydroxyl group leads to the dioxane product.
Radical-Polar Crossover for Carbocation Generation
An alternative, intriguing method for generating oxetane carbocations involves a radical-polar crossover mechanism. In this approach, a 3-aryl-oxetane carboxylic acid can be decarboxylated under photoredox conditions to generate a radical intermediate. This radical can then be oxidized to the corresponding benzylic carbocation, which is subsequently trapped by a nucleophile, such as an alcohol. chimia.ch This method provides a distinct entry point to oxetane carbocations from carboxylic acid precursors.
Table 2: Diversification of Oxetane Scaffolds via Trapped Carbocations
| Carbocation Generation Method | Precursor Type | Nucleophile Type | Resulting Structure | Reference |
| Lewis Acid Catalysis | 3-Aryl-3-hydroxyoxetane | Arenes, Heteroarenes | 3,3-Diaryloxetanes | chimia.ch |
| Lewis Acid Catalysis | 3-Aryl-3-hydroxyoxetane | Thiols | 3-Aryl-3-(thio)oxetanes | chimia.ch |
| Brønsted Acid Catalysis | 3-Aryl-3-hydroxyoxetane | 1,2-Diols | 1,4-Dioxanes | chimia.ch |
| Radical-Polar Crossover | 3-Aryl-oxetane carboxylic acid | Alcohols | 3-Aryl-3-alkoxyoxetanes | chimia.ch |
This table illustrates the versatility of oxetane carbocation chemistry based on studies of analogous systems.
The chemistry of oxetane carbocations represents a versatile platform for the synthesis of complex and diverse 3,3-disubstituted oxetanes. While the direct application to this compound analogs is an area for further exploration, the established methodologies with similar oxetane precursors strongly suggest the potential for significant chemical space expansion around this scaffold.
Advanced Characterization Techniques in 2 Oxetan 3 Ylidene Acetonitrile Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized compounds. For 2-(oxetan-3-ylidene)acetonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity and functional groups.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR: Proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound and its analogues.
In a representative synthesis, this compound was prepared from oxetan-3-one and cyanomethylenetriphenylphosphonium ylide. ethz.ch The successful synthesis was confirmed by ¹H and ¹³C NMR spectroscopy.
A detailed analysis of the NMR spectra of related oxetane (B1205548) derivatives reveals characteristic chemical shifts. For instance, the protons of the oxetane ring typically appear in specific regions of the ¹H NMR spectrum. The methylene (B1212753) protons adjacent to the oxygen atom are deshielded and resonate at a lower field compared to the other methylene protons. researchgate.net
The following table summarizes the predicted and experimental NMR data for this compound and related compounds.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| This compound | ¹H | Data not available | ||||
| This compound | ¹³C | Data not available | ||||
| Methyl 2-(oxetan-3-ylidene)acetate | ¹H | Data not available | ||||
| Methyl 2-(oxetan-3-ylidene)acetate | ¹³C | Data not available | ||||
| Ethyl 2-(oxetan-3-ylidene)acetate | ¹H | Data not available | ||||
| Ethyl 2-(oxetan-3-ylidene)acetate | ¹³C | Data not available | ||||
| Tert-butyl 2-(oxetan-3-ylidene)acetate | ¹H | ~4.5–5.5 (oxetane ring protons), ~1.2 (tert-butyl group) | ||||
| Tert-butyl 2-(oxetan-3-ylidene)acetate | ¹³C | Data not available | ||||
| 2-Benzyl-2-phenyloxetane | ¹H | 2.71-2.76 (m, 1H), 2.88-2.93 (m, 1H), 3.19 (s, 2H), 4.27-4.31 (m, 1H), 4.43-4.47 (m, 1H), 7.19-7.43 (m, 10H) | CDCl₃ | rsc.org | ||
| 2-Benzyl-2-phenyloxetane | ¹³C | 32.6, 49.4, 64.7, 88.5, 124.2, 126.4, 126.6, 127.8, 127.9, 130.6, 136.6, 147.1 | CDCl₃ | rsc.org |
¹⁵N and ¹⁹F NMR: While ¹H and ¹³C NMR are standard, ¹⁵N and ¹⁹F NMR can provide additional valuable information, particularly for derivatives of this compound containing nitrogen and fluorine atoms. ¹⁵N NMR can be used to probe the electronic environment of the nitrile group, while ¹⁹F NMR is highly sensitive and provides clear spectra for fluorinated analogues. For instance, in a study on fluorinated oxetanes, ¹⁹F NMR was crucial for characterization. researchgate.net
HRMS is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous identification of the elemental composition. For this compound, HRMS would confirm the molecular formula C₅H₅NO. bldpharm.comcymitquimica.comchemicalbook.comchemicalbook.com
Predicted mass spectrometry data for this compound highlights the expected ionic species. uni.lu For instance, the predicted collision cross-section values for various adducts of the molecule can be calculated. uni.lu In the analysis of related oxetane derivatives, HRMS has been used to confirm the identity of the synthesized compounds. researchgate.net
| Adduct | Predicted m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 96.044396 | 106.4 | uni.lu |
| [M+Na]⁺ | 118.02634 | 114.6 | uni.lu |
| [M-H]⁻ | 94.029844 | 110.6 | uni.lu |
| [M+NH₄]⁺ | 113.07094 | 120.7 | uni.lu |
| [M+K]⁺ | 134.00028 | 118.8 | uni.lu |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) and the carbon-carbon double bond (C=C), as well as the C-O-C stretch of the oxetane ring.
The C≡N stretching vibration in nitriles typically appears in the region of 2200-2300 cm⁻¹. nih.gov For acetonitrile (B52724) itself, this band is observed around 2253 cm⁻¹. nih.gov The C=C stretching vibration for a conjugated system would be expected in the range of 1600-1680 cm⁻¹. For a related compound, tert-butyl 2-(oxetan-3-ylidene)acetate, the C=C stretch is observed around 1650 cm⁻¹. The C-O-C stretching of the oxetane ring would likely be found in the fingerprint region, typically around 980 cm⁻¹.
In a study on the thermal curing of oxetane resins, the appearance of a new absorption band at 1742 cm⁻¹ due to a C=O stretch was used to monitor the reaction. researchgate.net This demonstrates the utility of IR spectroscopy in tracking reactions involving oxetane derivatives.
Chiral Analysis Techniques for Enantiomeric Excess Determination
Since the oxetane ring in derivatives of this compound can be a source of chirality, especially when the exocyclic double bond is reduced or asymmetrically functionalized, methods for determining the enantiomeric excess (ee) are important. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating enantiomers and determining their ratio.
In the synthesis of chiral tetrahydrothiophenes from oxetane derivatives, the enantiomeric excess of the products was determined by chiral-phase HPLC. nsf.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Another approach involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated and quantified by standard chromatographic or spectroscopic methods.
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformational details. While no crystal structure of this compound itself has been reported, the structures of numerous oxetane derivatives have been determined. ethz.chacs.orgresearchgate.netnih.gov
These studies reveal important structural features of the oxetane ring. For instance, the oxetane ring is not perfectly planar but adopts a puckered conformation to relieve ring strain. acs.org The degree of puckering can be influenced by the substituents on the ring. acs.org X-ray crystallography of chiral derivatives allows for the unambiguous assignment of the absolute stereochemistry at the stereogenic centers. For example, the absolute stereochemistry of chiral α-stereogenic oxetanols was determined by single-crystal X-ray diffraction analysis. nih.gov
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Stability Assessment
Thermal analysis techniques are employed to evaluate the thermal stability and phase behavior of compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two commonly used methods.
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine melting points, glass transition temperatures, and to study thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the material.
Studies on the thermal stability of oxetane-containing polymers have shown that the thermal properties are influenced by the structure of the oxetane monomer. researchgate.net For example, the glass transition temperatures (Tg) and 5% weight-loss temperatures (Td5%) of cured oxetane resins were determined by DSC and TGA analysis, with Td5% values ranging from 374 to 386 °C, indicating good thermal stability. researchgate.net The stability of oxetane derivatives is also dependent on the substitution pattern, with 3,3-disubstituted oxetanes generally being the most stable. nih.gov
Computational Chemistry Approaches to 2 Oxetan 3 Ylidene Acetonitrile Systems
Density Functional Theory (DFT) Studies on Ring Strain and Reactivity
The oxetane (B1205548) ring in 2-(oxetan-3-ylidene)acetonitrile is inherently strained due to the deviation of its bond angles from the ideal tetrahedral geometry. researchgate.netnih.gov This ring strain is a critical determinant of the molecule's reactivity, making it a focal point of computational analysis. DFT calculations are instrumental in quantifying this strain and predicting its impact on chemical transformations. rsc.orgacs.org
Computational studies on related oxetane derivatives have shown that the ring strain facilitates various reactions, including ring-opening, rearrangements, and ring expansions. researchgate.netnih.gov For instance, DFT and second-order Møller-Plesset (MP2) perturbation theory calculations on the ring expansion of oxiranes to oxetanes have quantified the activation barriers for such transformations. acs.org While specific DFT data for this compound is not abundant in publicly accessible literature, analogies can be drawn from studies on similar functionalized oxetanes. These studies consistently highlight the role of the strained four-membered ring in promoting reactions that relieve this strain. beilstein-journals.orgresearchgate.net
The reactivity of the exocyclic enol ether in related 2-alkylideneoxetanes is significantly enhanced by the ring strain, making them valuable synthetic intermediates. beilstein-journals.org It is computationally predictable that the electron-withdrawing nature of the nitrile group in this compound would further influence the electronic distribution and reactivity of the exocyclic double bond and the oxetane ring. DFT calculations can model the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) to pinpoint sites susceptible to nucleophilic or electrophilic attack.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H5NO | uni.lu |
| Monoisotopic Mass | 95.03712 Da | uni.lu |
| Predicted XlogP | -0.7 | uni.lu |
| CAS Number | 1123787-67-6 | bldpharm.com |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound and its precursors. While direct computational studies on the reaction pathways of this specific molecule are limited, research on analogous systems provides a strong framework for understanding its potential transformations.
For instance, in a study on the Fukuyama indole (B1671886) synthesis, an oxime derived from oxetan-3-one was used as a reactant. acs.org Experimental and computational results in that study proposed a catalytic cycle involving a single-electron transfer to the oxime, leading to N-O bond cleavage. acs.org The subsequent release of ring strain was suggested to drive the formation of a carbon-centered radical. acs.org This highlights a plausible strain-release-driven reaction pathway that could be initiated from a precursor to this compound.
Furthermore, DFT calculations have been employed to investigate the photochemical ring contraction of 2,5-dihydrofurans to yield functionalized oxetanes. rsc.org These calculations indicated a mechanism proceeding through an oxonium ylide intermediate followed by a diradical-mediated rearrangement and cyclization. rsc.org Such computational insights into the formation of functionalized oxetanes are crucial for understanding the potential synthetic routes to and subsequent reactions of molecules like this compound.
Preliminary mechanistic studies on functionalized 3-aryl oxetanes suggest that the oxygen atom within the oxetane ring plays a vital role in stabilizing carbocation intermediates, a factor that would be critical in any reaction proceeding through such species. nih.gov
Conformational Analysis and Prediction of Stereochemical Outcomes
The stereochemistry of this compound is another area where computational analysis can provide significant predictive power. The molecule can exist as E/Z isomers due to the exocyclic double bond. Computational methods can be used to calculate the relative energies of these isomers to predict the more stable configuration.
Generally, for six-membered rings, an endocyclic double bond is more stable than an exocyclic one. vaia.compearson.com However, in smaller, more strained rings like oxetane, the energetic landscape is more complex. The preference for an exocyclic double bond can be influenced by the substitution pattern and the electronic nature of the substituents. vaia.com Computational analysis of the conformational preferences of exocyclic alkenes on four-membered rings can shed light on the thermodynamics of isomerization. vanderbilt.edu
| System/Reaction | Computational Method | Key Finding | Source |
|---|---|---|---|
| Epoxide to Oxetane Ring Expansion | DFT/MP2 | Calculation of activation barriers for ring expansion. | acs.org |
| Photochemical Ring Contraction to Functionalized Oxetanes | DFT | Elucidation of a diradical-mediated rearrangement mechanism. | rsc.org |
| Fukuyama Indole Synthesis with Oxetan-3-one derivative | Experimental and Computational | Proposed strain-release-driven radical formation. | acs.org |
| Functionalized 3-Aryl Oxetanes | Preliminary Mechanistic Study | Oxetane oxygen stabilizes carbocation intermediates. | nih.gov |
Applications in Advanced Organic Synthesis
Utilization as an Intermediate in Asymmetric Catalysis
While the oxetane (B1205548) motif is of significant interest in medicinal chemistry, and various asymmetric catalytic methods exist for the synthesis and functionalization of chiral oxetanes, the direct utilization of 2-(Oxetan-3-ylidene)acetonitrile as a key intermediate in asymmetric catalysis is not extensively documented in dedicated studies. However, the broader fields of asymmetric catalysis involving related structures are well-established. For instance, catalytic asymmetric addition of acetonitrile (B52724) to aldehydes, a fundamental C-C bond-forming reaction, has been achieved with high enantioselectivity using nickel-carbene complexes. researchgate.net This provides access to chiral β-hydroxynitriles, which are valuable synthetic precursors. researchgate.net
Additionally, asymmetric reactions on molecules containing similar ylidene scaffolds have been developed. Asymmetric organocatalyzed epoxidation of 2-oxoindoline-3-ylidene acetaldehydes, for example, yields oxindole (B195798) derivatives with chiral epoxides in good yields and excellent enantioselectivities. Although not directly involving this compound, these examples highlight the potential for developing stereoselective transformations based on its reactive double bond.
Precursor for the Synthesis of Complex Functionalized Compounds and Heterocyclic Scaffolds
This compound serves as a valuable precursor for the synthesis of a diverse range of complex and functionalized molecules, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. The strained oxetane ring and the reactive cyano-activated alkene functionality provide multiple reaction sites for elaboration.
The conjugate addition of nucleophiles to the exocyclic double bond is a common strategy to introduce complexity. This approach has been pivotal in the synthesis of oxetane-modified peptides. researchgate.net Furthermore, the nitrile group can be transformed into various other functional groups or can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, related α,β-unsaturated nitriles are employed in the synthesis of highly substituted indolines through photocatalytic cyanomethylarylation of alkenes. beilstein-journals.org
The versatility of nitrile-containing building blocks is further demonstrated in the synthesis of diverse heterocyclic systems. For instance, 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, which are structurally analogous to this compound, have been synthesized and studied for their isomerism and further reactions. osi.lv The synthesis of complex polyheterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, has been achieved using strategies that involve the transformation of a nitrile group into a tetrazole or a triazine ring via click chemistry. nih.gov These examples underscore the potential of this compound as a starting material for generating a wide array of complex heterocyclic structures.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related Nitrile Precursors
| Precursor Type | Resulting Heterocycle(s) | Synthetic Strategy | Reference(s) |
| N-Arylallylamines and Acetonitrile | Substituted Indolines | Heterogeneous Photocatalytic Cyanomethylarylation | beilstein-journals.org |
| ortho-Nitrochalcones and Cyanide | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Cascade Cyclization | nih.gov |
| Azolylacetonitriles | 2-Hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles | Intramolecular Cyclization | osi.lv |
| 4-Formylbenzonitrile derivative | Tetrazolyl-pyrrolo[3,4-b]pyridin-5-one, Diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-one | Ugi-Zhu/Cascade/Click Strategy | nih.gov |
| 2-Oxindoles and Appel's Salt | 2-Mercapto-(2-oxoindolin-3-ylidene)acetonitriles | Dithiazole Ring-Opening | semanticscholar.org |
Role as a Linchpin in Telescoped Reactions for Efficient Synthesis
Telescoped or one-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, represent a highly efficient and sustainable approach in chemical synthesis. The reactivity profile of this compound makes it a suitable candidate for use as a linchpin in such processes, connecting multiple building blocks in a single operation.
While specific telescoped reactions commencing with this compound are not extensively detailed, numerous examples exist for structurally similar compounds. A highly efficient one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed, involving a base-assisted aldol (B89426) reaction, hydrocyanation, and a reductive cyclization cascade. nih.govresearchgate.net This demonstrates how a nitrile-containing alkene can be formed and subsequently elaborated in a single pot.
Furthermore, multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity. An efficient and environmentally friendly one-pot condensation of cyclic diketones, aldehydes, and naphthols has been developed to produce various xanthene derivatives. mdpi.com The development of telescoped procedures for the stereoselective alkenylation of amides to form α,β-unsaturated ketones also highlights the trend towards more efficient, one-pot transformations. nih.govresearchgate.net These examples of efficient, multi-step, single-vessel syntheses provide a blueprint for how this compound could be integrated into telescoped reaction sequences to streamline the synthesis of complex oxetane-containing molecules.
Table 2: Examples of Efficient One-Pot/Telescoped Syntheses of Related Compounds
| Reaction Type | Starting Materials | Product | Key Features | Reference(s) |
| One-Pot Cascade | o-Nitroacetophenones, Benzaldehydes, KCN | (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles | Aldol reaction, hydrocyanation, reductive cyclization | nih.govresearchgate.net |
| Telescoped Alkenylation | Amides, LiCH₂SiMe₃, Carbonyl compounds | α,β-Unsaturated Ketones | Formation of stable tetrahedral intermediates, in situ Claisen–Schmidt-type condensation | nih.govresearchgate.net |
| One-Pot Multicomponent | Cyclic diketones, Aldehydes, Naphthols | Benzoxanthenones | Heterogeneous catalyst, solventless conditions | mdpi.com |
| One-Pot Green Synthesis | Copper(II) salt, Acetonitrile, Reducing agent (in water) | Tetrakis(acetonitrile)copper(I) complexes | Environmentally friendly, aqueous media | researchgate.net |
Design and Synthesis of Peptidomimetics Incorporating Oxetane Moieties
Peptidomimetics, molecules that mimic the structure and function of peptides, are of great interest in drug discovery as they often exhibit improved pharmacokinetic properties, such as enhanced metabolic stability. The incorporation of an oxetane ring into a peptide backbone is an emerging strategy to create novel peptidomimetics. This compound is a key precursor for creating such modified peptide structures.
Synthetic routes pioneered by Carreira and others have utilized the conjugate addition to 3-(nitromethylene)oxetane (B1440973), a close derivative of this compound, to construct oxetane-modified peptides. researchgate.net These modifications can significantly influence the conformation of the peptide. For example, the introduction of an oxetane into a helical peptide sequence has been shown to result in a notable loss of helicity, demonstrating the profound structural impact of this modification. researchgate.net This ability to alter the secondary structure of peptides is a valuable tool for designing peptidomimetics that can adopt specific conformations to interact with biological targets.
The synthesis of these oxetane-containing peptidomimetics can be integrated into standard peptide synthesis protocols, allowing for the creation of complex peptide sequences containing this unique structural motif. researchgate.net
Application as a Cyanide Source in Organic Transformations
In organic synthesis, there is a continuous effort to replace highly toxic reagents like hydrogen cyanide or metal cyanides with safer alternatives. Various organic molecules have been developed as non-toxic cyanide sources. Acetonitrile and its derivatives can, under certain conditions, serve as a source of the cyano group. For instance, palladium-catalyzed cyanation of aryldiazonium salts has been achieved using acetonitrile as the cyanide source in the presence of an oxidant.
However, there is no direct evidence from the provided search results to suggest that this compound is specifically employed as a cyanide source in organic transformations. While the molecule contains a nitrile group, its primary reactivity in the documented syntheses involves transformations of the alkene bond or modifications of the nitrile group without it acting as a transferable cyanide anion. The development of this compound as a cyanide donor remains an area for potential future investigation.
Strategic Applications in Medicinal Chemistry Programs
Oxetanes as Bioisosteric Replacements in Drug Design
Pioneering work highlighted the potential of oxetanes as bioisosteres, initiating a surge of interest in their application. acs.orgnih.gov These motifs are particularly effective as substitutes for commonly used functional groups that may carry metabolic liabilities or undesirable physicochemical characteristics. nih.gov
Oxetanes have been successfully validated as bioisosteric replacements for both carbonyl and gem-dimethyl groups. researchgate.netnih.govresearchgate.net
gem-Dimethyl Replacement: The oxetane (B1205548) ring occupies a similar molecular volume to a gem-dimethyl group but introduces polarity without the associated increase in lipophilicity. u-tokyo.ac.jp This is a critical advantage, as high lipophilicity can lead to poor aqueous solubility and rapid metabolic breakdown. u-tokyo.ac.jp By replacing a metabolically vulnerable C-H bond in a gem-dimethyl group with the more stable oxetane, chemists can block sites of metabolic attack. nih.gov
Carbonyl Replacement: The oxetane oxygen atom has a similar capacity to accept hydrogen bonds as a carbonyl oxygen. u-tokyo.ac.jp However, carbonyl groups can be susceptible to enzymatic modification and can increase the chemical reactivity of a molecule. u-tokyo.ac.jp Oxetanes serve as more chemically and metabolically stable isosteres, mitigating these liabilities while preserving essential hydrogen bonding interactions. nih.govu-tokyo.ac.jpnih.gov 3,3-disubstituted oxetanes, in particular, have been shown to be effective and stable surrogates. nih.govsemanticscholar.org
The introduction of an oxetane moiety can profoundly alter a molecule's properties, often leading to a more "drug-like" profile. researchgate.netsonar.ch These changes are context-dependent but generally steer the molecule toward improved developability. researchgate.net The small, polar, and three-dimensional nature of the oxetane ring is key to these improvements. nih.govnih.gov
pKa Modulation: The electron-withdrawing nature of the oxetane ring can be used to temper the basicity (pKa) of nearby amine groups, a useful tool for fine-tuning a drug's ionization state and interaction with biological targets. acs.orgu-tokyo.ac.jp
LogD and Aqueous Solubility: A frequent challenge in drug discovery is balancing lipophilicity (measured as LogD) and aqueous solubility. Replacing lipophilic groups like gem-dimethyl with a polar oxetane typically lowers LogD and significantly boosts aqueous solubility. researchgate.netu-tokyo.ac.jp In some cases, this substitution has increased aqueous solubility by a factor of over 4000. researchgate.net This enhancement is crucial for improving a drug's absorption and distribution.
Metabolic Stability: Oxetanes often enhance metabolic stability compared to their gem-dimethyl or carbonyl counterparts. researchgate.netu-tokyo.ac.jp Compounds containing oxetanes frequently exhibit lower intrinsic clearance rates in human liver microsomes, meaning they are broken down more slowly, which can lead to a longer duration of action in the body. u-tokyo.ac.jpacs.org The stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability. acs.orgnih.gov
| Property | Influence of Oxetane Substitution | Scientific Rationale |
| pKa | Attenuates basicity of proximal amines. acs.orgu-tokyo.ac.jp | The oxetane acts as an electron-withdrawing group. u-tokyo.ac.jp |
| LogD (Lipophilicity) | Generally decreases. acs.orgresearchgate.net | Replaces a non-polar group with a more polar, oxygen-containing ring. u-tokyo.ac.jp |
| Aqueous Solubility | Generally increases, sometimes dramatically. nih.govresearchgate.net | Increased polarity and reduced lipophilicity improve interaction with water. researchgate.net |
| Metabolic Stability | Often improves; blocks metabolic "weak spots". nih.govresearchgate.netu-tokyo.ac.jp | The C-O bonds are more stable to oxidative metabolism than C-H or C-C bonds in analogous groups. u-tokyo.ac.jp |
Design of Drug Candidates with Improved Pharmacokinetic Profiles
The strategic use of oxetanes has led to the development of drug candidates with superior pharmacokinetic (PK) properties. acs.org In numerous drug discovery campaigns, the introduction of an oxetane during late-stage optimization has successfully addressed issues like insufficient solubility, high metabolic clearance, or unfavorable lipophilicity. acs.orgnih.gov For instance, the mTOR inhibitor GDC-0349 was developed by introducing an oxetane to reduce clearance and inhibit time-dependent CYP enzyme inhibition. acs.orgsemanticscholar.org Similarly, an oxetane-containing Bruton's Tyrosine Kinase (BTK) inhibitor showed significantly improved biochemical potency. nih.gov These examples underscore how the property-modulating effects of oxetanes translate directly into better drug performance. nih.gov
Development of Novel Oxetane-Based Functional Groups for Drug Discovery
The versatility of the oxetane core has spurred the creation of novel functional groups for drug discovery. researchgate.netrsc.org Oxetan-3-one, a key precursor related to 2-(Oxetan-3-ylidene)acetonitrile, serves as a versatile starting point for a wide array of new oxetane structures through reactions like the Horner-Wadsworth-Emmons reaction. researchgate.netbeilstein-journals.orgchemrxiv.org This allows chemists to access previously unexplored chemical space. rsc.org The development of methods to create diversely functionalized oxetanes, such as 2,2-disubstituted derivatives and spirocyclic systems, provides new building blocks with unique three-dimensional shapes and property profiles that are highly valuable for fragment-based drug discovery and lead optimization. rsc.orgrsc.org
Applications in Kinase Inhibitor Development and Other Therapeutic Areas
Kinases are a major class of drug targets, particularly in oncology, and oxetanes have found significant application in this area. ed.ac.uk The dysregulation of kinase activity is implicated in numerous diseases. ed.ac.uk The ability of the oxetane motif to improve properties like solubility and metabolic stability while maintaining or enhancing target binding makes it an attractive feature in kinase inhibitor design. nih.gov For example, oxetane-containing compounds have been developed as potent inhibitors of mTOR, Bruton's Tyrosine Kinase (BTK), and matrix metalloproteinase 13 (MMP-13). nih.gov Beyond kinases, oxetanes are being explored for a wide range of diseases, including viral infections and metabolic disorders, demonstrating the broad utility of this scaffold in modern therapeutics. nih.govnih.gov
Synthesis of Oxetane δ-Amino Acid Scaffolds and Derivatives
A specialized application of oxetane chemistry is the synthesis of oxetane-containing amino acids, particularly δ-amino acid scaffolds. acs.org These non-natural amino acids are valuable as peptidomimetics, where the oxetane structure can improve stability against enzymatic degradation while maintaining bioactivity. nih.gov Synthetic routes starting from precursors like 3,3-disubstituted oxetanes allow for the creation of these scaffolds. acs.org For instance, the basic hydrolysis of oxetane nitriles and esters, which can be derived from this compound, provides an efficient pathway to the corresponding amino acids while avoiding the ring-opening side reactions that can occur under acidic conditions. chemrxiv.org These scaffolds have been used to generate libraries of oxadiazoles (B1248032) and triazoles with desirable drug-like properties and low-to-medium metabolic clearance. acs.org
Exploration in Materials Science and Polymer Chemistry
Oxetane (B1205548) Monomers for Ring-Opening Polymerization
The cornerstone of poly(oxetane) chemistry lies in the ring-opening polymerization (ROP) of oxetane monomers. The high ring strain of the four-membered ether ring (approximately 107 kJ/mol) makes this process thermodynamically favorable. nih.gov The polymerization typically proceeds via a cationic mechanism, initiated by strong protic acids, Lewis acids, or carbocationic salts. nih.govyoutube.com
Cationic ring-opening polymerization (CROP) allows for the synthesis of a wide array of functional polymers, as the oxetane ring can be substituted with various chemical groups. nih.govrsc.org In the case of 2-(Oxetan-3-ylidene)acetonitrile, the polymerization would proceed through the opening of the oxetane ring, leading to a polyether backbone with pendant ylideneacetonitrile groups. A general synthesis for this compound involves the reaction of oxetan-3-one with cyanomethylenetriphenylphosphonium ylide. ethz.ch
The general mechanism for the CROP of an oxetane monomer is initiated by an electrophile, which activates the oxygen atom in the ring, making it susceptible to nucleophilic attack by another monomer unit. This process continues, propagating the polymer chain.
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1123787-67-6 | chemicalbook.comechemi.com |
| Molecular Formula | C5H5NO | echemi.comcymitquimica.com |
| Molecular Weight | 95.1 g/mol | echemi.comcymitquimica.com |
Synthesis of Polymeric Materials with Specific Properties
The functional groups attached to the oxetane ring dictate the properties of the resulting polymer, enabling the creation of materials for specific high-performance applications.
Development of Solid Polymer Electrolytes (e.g., Poly(oxetane) with Nitrile Groups)
Solid polymer electrolytes (SPEs) are a critical component for the next generation of safer, all-solid-state lithium-ion batteries. Poly(oxetane)-based materials are promising candidates for SPEs. Research has demonstrated that SPEs can be successfully synthesized via in-situ cationic ring-opening polymerization of oxetane monomers using lithium salts, such as lithium bis(fluorosulfonyl)imide (LiFSI), as both the initiator and the lithium salt source. nih.gov This method simplifies the fabrication process and enhances the interfacial compatibility between the electrolyte and the electrodes. nih.gov
While specific studies on SPEs derived from this compound are not widely documented, the presence of the polar nitrile group (-C≡N) in the polymer structure is highly advantageous for this application. Nitrile groups can enhance the ionic conductivity of the polymer electrolyte through several mechanisms:
Increased Amorphous Phase: The polarity and bulk of the nitrile groups can disrupt polymer chain packing, increasing the amorphous content, which facilitates faster ion transport.
Enhanced Dielectric Constant: The high polarity of the nitrile group increases the polymer's dielectric constant, which aids in the dissolution of lithium salts, leading to a higher concentration of mobile charge carriers.
Lewis Acid-Base Interactions: The lone pair of electrons on the nitrogen atom of the nitrile group can interact with lithium ions, providing additional sites for ion coordination and transport along the polymer chains.
The resulting poly(this compound) would combine the flexible polyether backbone, which promotes segmental motion, with the ion-solvating properties of the nitrile groups, making it a theoretically excellent candidate for solid polymer electrolytes with potentially high ionic conductivity. nih.gov
Formation of Cross-linked Polymeric Structures
Cross-linking is a crucial strategy to enhance the mechanical properties, thermal stability, and solvent resistance of polymers. The structure of this compound offers multiple avenues for creating cross-linked networks.
One approach involves the use of multifunctional oxetane monomers, or "cross-linkers," during the polymerization process. For instance, a di-oxetane monomer could be copolymerized with this compound. The CROP would proceed, incorporating both monomers into the polymer chains, with the di-oxetane units acting as junction points, leading to a three-dimensional network.
Alternatively, the pendant ylideneacetonitrile group itself can be utilized for post-polymerization cross-linking. The carbon-carbon double bond in the ylidene group could potentially undergo various reactions, such as:
Diels-Alder Cycloaddition: If a suitable diene is introduced, a Diels-Alder reaction with the alkene of the ylideneacetonitrile group could form stable cross-links. This method is known for creating thermoreversible cross-linked materials. rsc.org
Radical Cross-linking: In the presence of a radical initiator, the double bonds could react to form covalent bonds between polymer chains. Methods using polyperoxides have been shown to be effective for cross-linking hydrophilic polymers. chemrxiv.org
Michael Addition: The electron-withdrawing nitrile group activates the double bond for nucleophilic attack via a Michael addition, allowing for cross-linking with difunctional nucleophiles.
These cross-linking strategies allow for the transformation of the linear thermoplastic poly(oxetane) into a robust thermoset material with superior dimensional stability and mechanical strength.
Design and Synthesis of Energetic Oxetane-Based Monomers
Well-known energetic oxetane monomers include 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), 3-azidomethyl-3-methyloxetane (AMMO), and 3-nitratomethyl-3-methyloxetane (NIMMO). nih.gov The polymerization of these monomers yields energetic polyoxetanes that serve as high-performance binders. nih.gov
More recent research has focused on developing monomers with improved performance and lower sensitivity. For example, 3-(nitromethylene)oxetane (B1440973) has been investigated as a versatile building block for creating new energetic monomers through conjugate addition reactions. uni-muenchen.de This approach allows for the introduction of various nitrogen-rich heterocyclic moieties, such as tetrazoles, to enhance the energy density and thermal stability of the resulting materials. uni-muenchen.de
While this compound itself is not primarily designed as an energetic monomer, its synthesis from oxetan-3-one demonstrates the chemical accessibility of functionalized oxetanes. ethz.ch The synthetic principles used to create energetic oxetanes can be applied to related structures, highlighting the broad utility of the oxetane core in designing specialized, high-performance materials.
Table 2: Examples of Energetic Oxetane Monomers
| Monomer Name | Abbreviation | Key Energetic Group |
|---|---|---|
| 3,3-bis(azidomethyl)oxetane | BAMO | Azide (B81097) (-N3) |
| 3-azidomethyl-3-methyloxetane | AMMO | Azide (-N3) |
| 3-nitratomethyl-3-methyloxetane | NIMMO | Nitrate Ester (-ONO2) |
Challenges, Emerging Trends, and Future Research Directions
Addressing Synthetic Accessibility and Stereocontrol Challenges for Oxetane (B1205548) Scaffolds
The synthesis of oxetane scaffolds is a considerable challenge due to the kinetic and thermodynamic barriers associated with the formation of a strained four-membered ring. acs.org Traditional methods often require harsh conditions and may not be amenable to creating a diverse range of substituted oxetanes. chemrxiv.orgrsc.org Despite advancements, obtaining the desired substitution pattern on the oxetane ring remains a significant synthetic obstacle. nih.gov
A primary strategy for oxetane synthesis involves intramolecular cyclization, typically through a Williamson etherification of a 1,3-halohydrin. acs.orgnih.gov However, the preparation of these precursors can be a multi-step and arduous process, limiting the structural diversity of the resulting oxetanes. nih.govacs.org The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers another route but is often plagued by issues of regioselectivity, stereoselectivity, and the need for specialized photochemical equipment. nih.govresearchgate.net
Stereocontrol is a particularly formidable challenge in oxetane synthesis. acs.orgresearchgate.net The formation of multiple new stereocenters during cyclization reactions necessitates precise control to obtain the desired diastereomer and enantiomer. researchgate.net For instance, the Paternò-Büchi reaction can generate up to three new stereogenic centers, and controlling their relative and absolute configuration is a complex task. researchgate.net Researchers have explored strategies like using chiral auxiliaries and enantioselective catalysis to address this, but a general and highly efficient method remains elusive. acs.org
Recent research has focused on developing novel synthetic disconnections to access oxetanes from more readily available starting materials. One such approach involves the C–H functionalization of alcohols, which circumvents the need for pre-functionalized precursors. acs.orgresearchgate.net This strategy has shown promise in late-stage functionalization and has the potential to streamline the synthesis of complex oxetane-containing molecules. nih.govacs.org
Innovations in Oxetane Derivatization Methodologies
Once the oxetane scaffold is constructed, its further functionalization presents another set of challenges and opportunities. The development of robust and versatile derivatization methods is crucial for exploring the chemical space around the oxetane core and for synthesizing analogs with improved properties. acs.org
Historically, the derivatization of pre-formed oxetane building blocks has been a common approach. researchgate.netacs.org Building blocks like 3-amino-oxetane and oxetan-3-one are frequently used, often in reductive amination reactions, to introduce diversity. nih.govacs.org However, the limited availability and variety of these building blocks have constrained the accessible substitution patterns. nih.gov
To overcome these limitations, researchers are developing innovative methodologies for the direct functionalization of the oxetane ring. For example, a modular route to 3,3-disubstituted oxetanes has been developed using the derivatization of oxetanyl trichloroacetimidates. nih.gov This method allows for the introduction of a wide range of nucleophiles under mild conditions. nih.gov Another significant advancement is the use of oxetane sulfonyl fluorides as precursors to carbocations, enabling coupling with various nucleophiles through a defluorosulfonylation pathway. digitellinc.comchemrxiv.org This strategy has opened up access to novel oxetane derivatives that were previously difficult to synthesize. digitellinc.com
Furthermore, methods for the direct arylation of oxetanes have been developed to address the limitations of previous photoredox C–H arylation techniques. researchgate.net These innovations are expanding the toolkit available to chemists for modifying the oxetane scaffold and are facilitating the synthesis of a more diverse array of oxetane-containing compounds.
Expanding the Chemical Space of Oxetane-Containing Compounds for Diverse Applications
The unique properties of the oxetane ring, such as its high polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor, make it an attractive motif for applications in medicinal chemistry and materials science. nih.govmdpi.comnih.gov The expansion of the chemical space of oxetane-containing compounds is a key focus of current research, with the goal of identifying novel molecules with enhanced biological activity or material properties. mdpi.comnih.govfapesp.br
In medicinal chemistry, the oxetane moiety is increasingly being incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govnih.gov It can act as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups, offering a way to modulate properties such as solubility, metabolic stability, and lipophilicity. acs.orgnih.gov For instance, the introduction of an oxetane ring can increase aqueous solubility and provide access to unexplored chemical space. nih.gov The synthesis of new oxetane derivatives is crucial for exploring structure-activity relationships and identifying potent and selective inhibitors for various biological targets, including kinases. mdpi.comnih.govfapesp.br
The development of novel synthetic methods, such as the use of oxetane sulfonyl fluorides, is significantly contributing to the expansion of this chemical space. digitellinc.com These methods allow for the facile synthesis of diverse 3,3-disubstituted oxetanes, providing access to new molecular architectures for drug discovery. digitellinc.com Furthermore, the synthesis of fluorinated oxetanes, a previously challenging class of compounds, has been made possible through innovative catalytic transformations, opening up new avenues for the design of novel therapeutics. news-medical.netazolifesciences.com
Interdisciplinary Research at the Interface of Organic Chemistry, Medicinal Chemistry, and Materials Science
The full potential of oxetane-containing compounds can only be realized through interdisciplinary collaboration between organic chemists, medicinal chemists, and materials scientists. Organic chemists are essential for developing new and efficient synthetic methods to access a wide range of oxetane derivatives. chemrxiv.orgrsc.org Medicinal chemists then utilize these compounds to design and synthesize novel drug candidates with improved efficacy and safety profiles. nih.gov
The interplay between these disciplines is evident in the development of new kinase inhibitors, where the oxetane moiety is used to modulate the activity and selectivity of the compounds. mdpi.comnih.govfapesp.br Similarly, in the field of materials science, the unique properties of oxetanes can be harnessed to create novel polymers and other materials with tailored characteristics. The inherent strain in the oxetane ring can be exploited in ring-opening polymerization to produce polyethers with specific properties.
Future research will likely see even greater integration of these fields. For example, computational modeling and machine learning could be used to predict the properties of novel oxetane-containing compounds, guiding synthetic efforts towards molecules with the highest potential for specific applications. The continued development of new synthetic methodologies will be crucial for providing the necessary building blocks for these interdisciplinary endeavors. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
